Conformational Flexibility vs. Rigid Quinoline Analogs: Rotatable Bond Count Comparison
The compound possesses 3 rotatable bonds (the propylamine linker), conferring greater conformational adaptability relative to fully aromatic quinoline analogs such as 3-(quinolin-1-yl)propan-1-amine, which has only 2 rotatable bonds due to the rigid planar quinoline ring system . This increased flexibility can be advantageous for exploring binding pockets that require ligand adaptation but may incur an entropic penalty of approximately 0.5–1.0 kcal/mol per frozen rotatable bond upon binding [1].
| Evidence Dimension | Rotatable Bond Count |
|---|---|
| Target Compound Data | 3 rotatable bonds (propylamine linker from N1 to terminal NH₂) |
| Comparator Or Baseline | 3-(quinolin-1-yl)propan-1-amine (quinoline analog): 2 rotatable bonds |
| Quantified Difference | Target has +1 additional rotatable bond (50% increase in linker flexibility) |
| Conditions | Computational analysis based on SMILES string interpretation; applicable to in silico screening and lead optimization |
Why This Matters
An additional rotatable bond alters the conformational search space in molecular docking and influences ligand efficiency calculations during hit-to-lead optimization.
- [1] Murray CW, Verdonk ML. The consequences of translational and rotational entropy lost by small molecules on binding to proteins. J Comput Aided Mol Des. 2002;16(10):741-753. View Source
